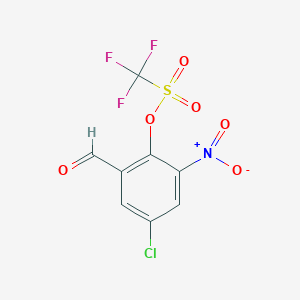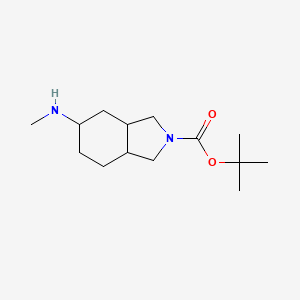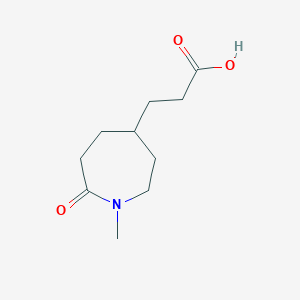
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid is a chemical compound with a unique structure that includes a seven-membered azepane ring with a ketone group at the 7-position and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Azepane Ring: This can be achieved through a Lewis acid-catalyzed acyliminium ion allylation reaction.
Introduction of the Ketone Group: A Mitsunobu reaction can be used to introduce the ketone group at the 7-position.
Formation of the Propanoic Acid Moiety: This can be achieved through a Pd-mediated Stille–Kelly intramolecular cross-coupling reaction, followed by a CO-catalyzed Pd-mediated reductive N-heterocyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyoxometalates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Propionic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azepane derivatives.
Applications De Recherche Scientifique
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress . Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid can be compared with other similar compounds, such as indole derivatives and other azepane-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications . For example:
Indole-3-propionic acid: Known for its antioxidant and neuroprotective properties.
Indole-3-acetic acid: A plant hormone with various biological functions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
3-(1-methyl-7-oxoazepan-4-yl)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-11-7-6-8(2-4-9(11)12)3-5-10(13)14/h8H,2-7H2,1H3,(H,13,14) |
Clé InChI |
LBSWUKZBCWQWHZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CCC1=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


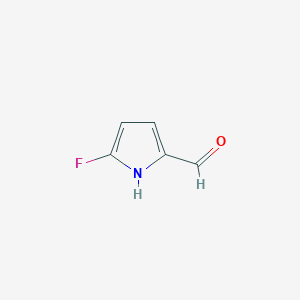
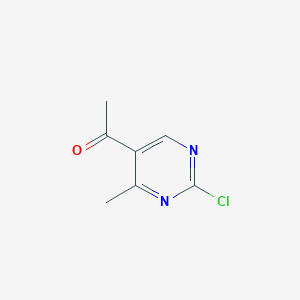

![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
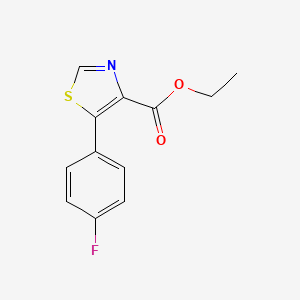

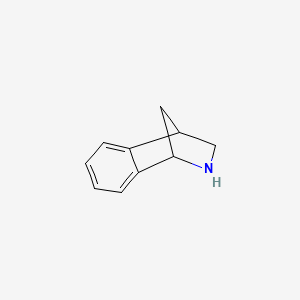

![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
